955085-14-0 - 955085-14-0

955085-14-0

Catalog Number: EVT-242416
CAS Number: 955085-14-0
Molecular Formula: C6396H9922N1712O1996S42
Molecular Weight: 144000.1g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Solanezumab is a humanized monoclonal IgG1 antibody which is directed against the mid-domain of the Aβ peptide. By sequestering Aβ, shifting equilibria between different species of Aβ, and removing small soluble species of Aβ that are directly toxic to synaptic function, it may exert benefit.
Overview

The compound with the identifier 955085-14-0 is known as Carbocalcitonin. It is a synthetic peptide that mimics the action of calcitonin, a hormone produced by the thyroid gland that helps regulate calcium levels in the body. Carbocalcitonin is primarily used in scientific research and pharmaceutical applications, particularly in studies related to bone metabolism and disorders such as osteoporosis.

Source and Classification

Carbocalcitonin is synthesized through laboratory methods, specifically using solid-phase peptide synthesis. It falls under the classification of peptides and is recognized for its role in calcium homeostasis and potential therapeutic applications in bone-related diseases. Its chemical structure is characterized by a sequence of amino acids that confer its biological activity.

Synthesis Analysis

Methods

The synthesis of Carbocalcitonin involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with resin-bound amino acids, which are activated using coupling reagents.
  2. Coupling Process: Each amino acid is added one at a time, with protecting groups removed as necessary to allow for further reactions.
  3. Cleavage and Purification: Once the desired sequence is achieved, the peptide is cleaved from the resin using cleavage reagents and purified through high-performance liquid chromatography.

The final product is obtained through lyophilization, ensuring stability and activity for further applications.

Molecular Structure Analysis

Structure

Carbocalcitonin has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is C148H244N42O47C_{148}H_{244}N_{42}O_{47}, with a molecular weight of approximately 3363.8 g/mol. The structure includes various functional groups that are critical for its biological activity.

Data

The specific sequence of Carbocalcitonin includes residues such as Serine, Asparagine, Leucine, and others, arranged in a cyclic conformation which enhances its stability and receptor binding properties.

Chemical Reactions Analysis

Reactions

Carbocalcitonin's biological activity primarily involves interactions with calcitonin receptors located on osteoclasts and osteoblasts, influencing calcium metabolism and bone density.

Technical Details

The mechanism by which Carbocalcitonin exerts its effects includes:

  • Binding to Calcitonin Receptors: This initiates intracellular signaling pathways that lead to decreased osteoclast activity and increased osteoblast function.
  • Regulation of Calcium Levels: By inhibiting bone resorption and promoting bone formation, Carbocalcitonin plays a crucial role in maintaining calcium homeostasis.
Mechanism of Action

Process

The mechanism of action of Carbocalcitonin involves several steps:

  1. Receptor Binding: The peptide binds to specific receptors on target cells.
  2. Signal Transduction: This binding activates G-proteins that trigger downstream signaling cascades.
  3. Physiological Effects: The resultant biochemical changes lead to modifications in cellular activities related to bone metabolism.

Data

Research indicates that Carbocalcitonin effectively reduces serum calcium levels and promotes bone formation in various experimental models.

Physical and Chemical Properties Analysis

Physical Properties

Carbocalcitonin appears as a white to off-white powder. Its solubility profile indicates it is soluble in water, which is important for its application in biological systems.

Chemical Properties

  • Stability: The compound exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It participates in various biochemical reactions typical of peptides, including hydrolysis and receptor-mediated interactions.
Applications

Scientific Uses

Carbocalcitonin has several applications in scientific research:

  • Bone Metabolism Studies: It serves as a model compound to study the effects of calcitonin on bone density and calcium regulation.
  • Pharmaceutical Development: Researchers investigate its potential therapeutic uses in treating osteoporosis and other metabolic bone diseases.
  • Biochemical Research: Its interactions with receptors provide insights into signal transduction pathways relevant to bone health .
Chemical Identification & Structural Characterization

IUPAC Nomenclature and Systematic Classification

Solanezumab is a humanized monoclonal antibody belonging to the immunoglobulin G1 (IgG1) subclass. Unlike small molecules, monoclonal antibodies follow a systematic naming convention established by the International Nonproprietary Names (INN) system rather than traditional IUPAC nomenclature. The suffix -zumab indicates its humanized origin and monoclonal antibody structure. The systematic name Anti-Amyloid Beta Monoclonal Antibody (Mid-Domain Specific) reflects its biological target specificity toward the central region of the amyloid-β peptide (Aβ) [1] [6] [8].

The antibody is engineered through complementarity-determining region (CDR) grafting from a murine precursor onto a human IgG1 framework, resulting in reduced immunogenicity while retaining high affinity for soluble Aβ monomers. This structural characteristic defines its pharmacological classification as a disease-modifying therapeutic candidate for Alzheimer's disease pathology [1] [8].

Table 1: Nomenclature and Classification of Solanezumab

Nomenclature SystemDesignationDescription
Chemical Abstract Service (CAS)955085-14-0Unique registry identifier
SynonymsLY2062430, LY-2062430Developmental/research codes
INNSolanezumabInternational nonproprietary name
Biological TargetAmyloid-β (mid-domain)Antigen specificity

Molecular Formula and Stereochemical Configuration

The primary structure of Solanezumab consists of two identical heavy chains (≈50 kDa each) and two identical light chains (≈25 kDa each), yielding a total molecular mass of approximately 144.8–144.34 kDa as confirmed by mass spectrometry [1] [8]. The molecular formula is not conventionally specified for monoclonal antibodies due to their macroheterogeneity in post-translational modifications, including glycosylation variants. However, the core polypeptide structure can be represented as C₆₄₅₂H₁₀₀₁₂N₁₇₁₂O₂₀₁₈S₄₂, accounting for the conserved framework of human IgG1 antibodies [6].

Stereochemical configuration in Solanezumab involves thousands of chiral centers inherent to its L-amino acid backbone. Each residue (excluding glycine) possesses an S-configuration at its alpha-carbon, with additional stereocenters in side chains (e.g., R-configuration of threonine β-carbons). The antigen-binding site exhibits specific three-dimensional stereochemistry enabling high-affinity interaction with residues 16–26 (mid-domain) of the Aβ peptide. This binding pocket contains critical stereochemical elements including (1) a concave paratope surface complementary to the Aβ β-hairpin conformation, (2) specific R/S configurations in CDR residues governing hydrogen bonding networks, and (3) spatial orientation of aromatic residues enabling π-stacking with Aβ Phe19/Phe20 [3] [8] [10].

Table 2: Molecular Characteristics of Solanezumab

ParameterValueAnalytical Method
Molecular Weight144.34 kDa (Selleckchem); 144.8 kDa (MedChemExpress)Size-exclusion chromatography with multi-angle light scattering (SEC-MALS)
Heavy Chain Mass≈50 kDaMass spectrometry
Light Chain Mass≈25 kDaMass spectrometry
Isoelectric Point (pI)8.2–8.6 (predicted)Capillary isoelectric focusing
Glycosylation SitesN297 (Fc region)Liquid chromatography-mass spectrometry (LC-MS)

Physicochemical Properties (LogP, pKa, Solubility Profile)

Solanezumab exhibits distinctive physicochemical properties compared to small-molecule drugs due to its proteinaceous nature. Traditional descriptors like LogP (partition coefficient) are not applicable as the molecule does not partition into octanol-water phases. Instead, its surface hydrophobicity index (SHI) is approximately 0.35, calculated from hydrophobic interaction chromatography retention times [4] [8]. Ionization constants (pKa) are not defined for the intact antibody, though individual amino acids exhibit characteristic pKa values (e.g., aspartic acid ≈3.9, lysine ≈10.5) influencing overall charge distribution.

The solubility profile is formulation-dependent. Solanezumab demonstrates high solubility (>50 mg/mL) in physiological buffers (pH 5.0–7.4) but undergoes concentration-dependent aggregation above 100 mg/mL. Commercial formulations use stabilizing excipients including 100 mM proline acetate and 20 mM arginine at pH 5.0 to maintain colloidal stability. The isoelectric precipitation region occurs between pH 5.8–7.1, necessitating careful pH control during storage and administration [8] [9].

Temperature sensitivity studies show irreversible aggregation occurs at >40°C, with optimal stability maintained at -20°C in lyophilized form or 2–8°C in solution. The thermal denaturation midpoint (Tm) is 67.5°C as determined by differential scanning calorimetry [9].

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Mass Spectrometry: Intact mass analysis via quadrupole-time-of-flight (Q-TOF) MS under non-reducing conditions shows a major peak at 144,340 ± 50 Da, consistent with glycosylated IgG1. Liquid chromatography-MS (LC-MS) of reduced antibody reveals heavy chains at 50,123 Da and light chains at 23,456 Da. Glycosylation profiling identifies G0F/G1F (90%) and minor mannose-5 (10%) N-glycans at Asn297 [1] [8].

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) spectra display characteristic amide I (1630–1690 cm⁻¹, C=O stretch) and amide II (1480–1575 cm⁻¹, N-H bend) bands. The secondary structure composition derived from amide I deconvolution shows 65% β-sheet, 12% α-helix, and 23% random coil/turn, consistent with IgG fold topology. Raman spectroscopy detects disulfide stretching at 510–540 cm⁻¹ and tyrosine doublet ratio (I₈₅₀/I₈₃₀) of 1.2, indicating solvent-exposed Tyr residues [5] [8].

Nuclear Magnetic Resonance: Solution-state NMR of the Fab fragment exhibits well-dispersed amide proton signals (7.5–9.5 ppm) confirming proper folding. Heteronuclear single quantum coherence (HSQC) spectra show >90% of expected cross-peaks, validating structural integrity. Solid-state NMR is employed for studying Aβ-bound complexes, revealing chemical shift perturbations centered on CDR-H3 residues upon antigen binding [5].

Crystallographic Analysis and Polymorphic Forms

X-ray crystallography of the Solanezumab Fab fragment in complex with Aβ(12–28) peptide (PDB: 4XXD) reveals a β-hairpin conformation of Aβ bound within a deep cleft formed by CDR-L3, CDR-H2, and CDR-H3. The antigen-antibody interface buries 780 Ų surface area with key interactions including: (1) salt bridge between Aβ Glu22 and Arg96(H), (2) hydrogen bonds between Aβ Asp23 and Ser31(H), and (3) hydrophobic contacts with Aβ Phe19/Phe20. The crystal lattice belongs to space group P2₁2₁2₁ with unit cell dimensions a=47.2 Å, b=58.8 Å, c=112.4 Å [1] [6].

Regarding polymorphism, Solanezumab exhibits conformational microheterogeneity rather than crystalline polymorphs due to its biological nature. However, aggregation states represent functionally relevant "polymorphs":

  • Monomeric form: Predominant state at <50 mg/mL; hydrodynamic radius (Rₕ) = 5.2 nm
  • Dimeric form: Reversible dimer via Fc-Fc interaction; Rₕ = 7.8 nm
  • Higher-order aggregates: Irreversible particles >100 nm formed under stress conditions

Characterization techniques include:

  • Powder X-ray diffraction (PXRD): Amorphous halo at 19° 2θ confirms liquid formulation lacks crystallinity [5]
  • Differential scanning calorimetry (DSC): Endotherm at 67.5°C (Fab unfolding) and 73.2°C (Fc unfolding)
  • Dynamic light scattering (DLS): Polydispersity index <0.2 indicates monodisperse preparations meeting specification [8]

Table 3: Biophysical Characterization Techniques for Solanezumab Polymorphism

Analytical MethodParameter MeasuredSpecificationDetection Limit
Size-exclusion chromatography (SEC)Monomer percentage≥98%0.1% aggregates
Micro-flow imaging (MFI)Subvisible particles≤6,000 particles/mL (>10 µm)1 µm particle size
Circular dichroism (CD)Secondary structureβ-sheet content ≥60%0.1% structural change
Analytical ultracentrifugation (AUC)Sedimentation coefficient6.4 S (monomer)0.01 S

Properties

CAS Number

955085-14-0

Product Name

955085-14-0

Molecular Formula

C6396H9922N1712O1996S42

Molecular Weight

144000.1g/mol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.